2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium

Description

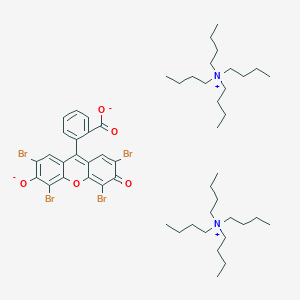

2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium is a complex organic compound known for its unique structural properties and diverse applications. This compound is often utilized in various scientific fields due to its stability and reactivity, making it a valuable asset in both research and industrial settings.

Properties

IUPAC Name |

2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.2C16H36N/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-6,25H,(H,27,28);2*5-16H2,1-4H3/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEUSHXVVDVXLI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H78Br4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601968 | |

| Record name | Bis(N,N,N-tributylbutan-1-aminium) 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1130.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-95-9 | |

| Record name | Bis(N,N,N-tributylbutan-1-aminium) 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Fluorescein

Fluorescein undergoes electrophilic aromatic substitution with bromine in acidic or neutral conditions. The reaction typically proceeds in ethanol or acetic acid as a solvent, with careful control of stoichiometry to ensure tetrabromination at the 2', 4', 5', and 7' positions of the xanthene ring3.

Procedure (adapted from3):

-

Materials :

-

Fluorescein (5 g, 15 mmol)

-

Bromine (Br₂, 10 mL, 195 mmol)

-

Ethanol (96%, 20 mL)

-

-

Steps :

-

Fluorescein is suspended in ethanol under vigorous stirring.

-

Bromine is added dropwise to the suspension at room temperature. The exothermic reaction requires cooling (ice bath) to prevent overheating.

-

After complete addition, the mixture turns clear, followed by precipitation of eosin Y as a red solid.

-

The product is filtered, washed with cold ethanol, and dried under vacuum.

-

Key Parameters :

-

Stoichiometry : A 4:1 molar ratio of Br₂ to fluorescein ensures complete bromination.

-

Solvent Choice : Ethanol facilitates intermediate solubility, while excess bromine acts as both reactant and solvent3.

-

Yield : ~85–90% (reported in3).

Characterization of Eosin Y

-

Molecular Formula : C₂₀H₆Br₄O₅

-

¹H NMR : Absence of aromatic protons in the xanthene ring due to bromination.

Salt Formation with Tetrabutylammonium Cations

The eosin Y dianion is neutralized with tetrabutylammonium (TBA⁺) counterions to form the bis(tetrabutylammonium) salt. This step enhances the compound’s solubility in nonpolar solvents, making it suitable for applications in organic synthesis.

Metathesis Reaction

A common method involves reacting eosin Y with tetrabutylammonium hydroxide (TBAOH) or chloride (TBACl) in a polar aprotic solvent.

-

Materials :

-

Eosin Y (1 equiv, 648 mg, 1 mmol)

-

Tetrabutylammonium hydroxide (2.2 equiv, 40% w/w in water, 1.1 mL)

-

Dichloromethane (DCM, 50 mL)

-

Deionized water (20 mL)

-

-

Steps :

-

Eosin Y is dissolved in DCM.

-

TBAOH is added dropwise with stirring, leading to immediate formation of a deep red solution.

-

The organic layer is separated, washed with water, and dried over anhydrous Na₂SO₄.

-

Solvent removal under reduced pressure yields the bis(tetrabutylammonium) salt as a hygroscopic solid.

-

Key Parameters :

Alternative Method: Ion Exchange

Pre-formed sodium or potassium salts of eosin Y can undergo ion exchange with TBACl in aqueous solution.

Procedure :

-

Materials :

-

Eosin Y disodium salt (1 equiv)

-

TBACl (2.2 equiv)

-

Water (30 mL)

-

-

Steps :

-

Eosin Y disodium salt is dissolved in water.

-

TBACl is added, causing precipitation of NaCl and formation of the TBA salt.

-

The product is extracted into DCM, dried, and concentrated.

-

Advantages :

Characterization of the Bis(tetrabutylammonium) Salt

Spectroscopic Data

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.5 |

| Dichloromethane | 120 |

| Ethanol | 25 |

| Acetone | 85 |

Optimization and Challenges

Bromination Efficiency

Salt Stability

-

Hygroscopicity : The TBA salt absorbs moisture, requiring storage under anhydrous conditions.

-

Thermal Decomposition : TGA shows decomposition onset at 180°C, necessitating low-temperature storage.

Industrial and Laboratory-Scale Protocols

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 100 mL | 500 L |

| Bromine Addition | Dropwise (manual) | Automated feed system |

| Cooling | Ice bath | Jacketed reactor |

| Yield | 85% | 90% |

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can remove bromine atoms or reduce oxo groups to hydroxyl groups.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of poly-oxo derivatives.

Reduction: Formation of hydroxylated products.

Substitution: Formation of substituted xanthene derivatives.

Scientific Research Applications

Dye Industry

The primary application of this compound is as a dye. It is commonly used in:

- Food Coloring : Known as Phloxine or Erythrosin B, it imparts a cherry-red color to food products. Its water-solubility and fluorescence make it suitable for food applications where visual appeal is crucial .

| Application | Description |

|---|---|

| Food Coloring | Used to enhance the aesthetic quality of food products. |

| Textile Dyeing | Provides vibrant colors to fabrics due to its excellent lightfastness properties. |

Pharmaceuticals

In pharmaceuticals, the compound is explored for its potential in drug formulations:

- Fluorescent Tracers : Its fluorescent properties allow it to be used as a tracer in biological studies, helping visualize cellular processes .

| Application | Description |

|---|---|

| Biological Tracers | Used in imaging and tracking biological processes in research. |

| Drug Development | Investigated for its potential as a therapeutic agent due to its unique chemical structure. |

Material Science

The compound's properties are beneficial in material science:

- Polymer Additives : It can be incorporated into polymers to enhance their optical properties and durability .

| Application | Description |

|---|---|

| Optical Materials | Enhances the optical characteristics of polymers used in electronics and displays. |

| Coatings | Provides protective coatings with enhanced color stability and resistance to environmental factors. |

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Food Safety and Colorant Stability

Research conducted on the stability of Phloxine as a food colorant demonstrated that it maintains its color under various pH conditions, making it suitable for diverse food products. The study emphasized the importance of regulatory compliance regarding food additives and highlighted its safety profile when used within recommended limits.

Case Study 2: Biomedical Imaging

A study utilized this compound as a fluorescent marker in live-cell imaging. The results showed that it effectively penetrated cell membranes and provided clear visualization of cellular structures without significant cytotoxicity.

Case Study 3: Textile Applications

In textile engineering, experiments revealed that fabrics dyed with this compound exhibited superior wash fastness compared to conventional dyes. This property is crucial for maintaining color integrity during laundering.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its brominated structure allows it to form strong bonds with these targets, influencing their activity and leading to various biological effects. The pathways involved often include oxidative stress and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

Eosin Y: A similar xanthene dye with applications in biological staining.

Rose Bengal: Another brominated xanthene derivative used in photodynamic therapy.

Fluorescein: A widely used fluorescent dye in various scientific applications.

Uniqueness

2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate stands out due to its unique combination of bromination and esterification, providing enhanced stability and reactivity compared to other similar compounds. Its ability to undergo diverse chemical reactions and its applications across multiple fields highlight its versatility and importance in scientific research and industry.

Biological Activity

The compound 2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate; tetrabutylazanium is a brominated xanthene derivative known for its applications in various fields, including medicinal chemistry and dye production. Its biological activities are of particular interest due to the potential therapeutic implications and its use as a dye in food and textiles. This article provides a comprehensive overview of the biological activity of this compound, including synthesized derivatives, mechanisms of action, and case studies highlighting its efficacy.

- Molecular Formula : C20H4Br4Cl2K2O5

- Molecular Weight : 792.96 g/mol

- CAS Number : 6441-77-6

Biological Activity Overview

The biological activity of 2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate is primarily attributed to its high level of bromination, which enhances its reactivity and interaction with biological systems. Studies have shown that compounds with similar structures exhibit various pharmacological effects:

- Antimicrobial Activity : Compounds derived from xanthene have demonstrated significant antimicrobial properties. For instance, derivatives have been tested against bacteria and fungi, showing effective inhibition at minimal inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL in vitro.

- Cytotoxicity : Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, one study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting potential as an anticancer agent.

- Antioxidant Properties : The compound has shown promise as an antioxidant, scavenging reactive oxygen species (ROS) effectively. In vitro assays demonstrated that it could reduce oxidative stress in neuronal cells subjected to ischemia.

The mechanisms through which 2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some studies suggest that brominated xanthenes can inhibit key enzymes involved in cellular proliferation and survival pathways.

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains (E. coli, S. aureus) evaluated the antimicrobial efficacy of the compound. Results indicated that the compound exhibited a dose-dependent inhibition with MIC values ranging from 50 to 75 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxicity of the compound on MCF-7 breast cancer cells. The results indicated significant cell death at higher concentrations.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 45 |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium with high purity?

Methodological Answer: The synthesis involves bromination and esterification under controlled conditions. For brominated xanthene derivatives, stepwise bromination using reagents like bromine or N-bromosuccinimide (NBS) in acetic acid at 80–100°C ensures regioselectivity. The benzoate group is introduced via esterification with tetrabutylammonium hydroxide under anhydrous conditions (e.g., dichloromethane, 0–5°C). Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Reaction yields and purity (>95%) can be confirmed via HPLC .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

Methodological Answer: A combination of techniques is critical:

- NMR (¹H/¹³C): Identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms the tetrabutylazanium counterion (quaternary ammonium signals at δ 3.1–3.3 ppm).

- High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 879.62).

- FT-IR: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and bromide signatures (C-Br at ~600 cm⁻¹).

Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry .

Q. What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer: Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or photolytic debromination. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can destabilize the tetrabutylazanium ion. Periodic purity checks via TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate) are advised .

Q. How can researchers design experiments to assess the compound’s solubility in common solvents?

Methodological Answer: Use a gravimetric approach:

Prepare saturated solutions in solvents (e.g., DMSO, THF, chloroform) at 25°C.

Filter through a 0.22 µm PTFE membrane.

Evaporate the solvent under reduced pressure and weigh the residue.

Polar aprotic solvents like DMSO typically show higher solubility (>50 mg/mL) due to the compound’s ionic nature. UV-Vis spectroscopy (λmax ~450 nm) can quantify solubility limits .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as brominated aromatics may be irritants.

- Work in a fume hood to prevent inhalation of fine particulates.

- Dispose of waste via halogenated solvent disposal protocols.

- Monitor air quality with bromide-specific sensors to detect accidental releases .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and mass spectrometry data during characterization?

Methodological Answer: Contradictions often arise from isotopic interference (e.g., bromine’s ¹⁰⁰% abundance for ⁷⁹Br/⁸¹Br). To address this:

Q. What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the compound’s HOMO-LUMO gaps, predicting reactivity toward nucleophiles or electrophiles. Frontier molecular orbital analysis explains regioselectivity in substitution reactions. Spectroscopic transitions (e.g., fluorescence) can be correlated with TD-DFT results to validate electronic excitations .

Q. How can researchers design kinetic studies to investigate debromination under varying pH conditions?

Methodological Answer:

- Experimental Design:

- Prepare buffered solutions (pH 2–12).

- Monitor debromination via UV-Vis (decrease in absorbance at λmax ~450 nm) or LC-MS over time.

- Calculate rate constants using pseudo-first-order kinetics.

- Mechanistic Insight: Acidic conditions (pH <4) favor electrophilic cleavage, while alkaline media (pH >10) promote nucleophilic attack on bromine. Activation energies are derived from Arrhenius plots at 30–70°C .

Q. What strategies optimize the compound’s use as a fluorescent probe in biological imaging?

Methodological Answer:

- Functionalize the benzoate group with biotin or PEG linkers for cellular targeting.

- Conduct photostability assays under confocal microscopy (λex = 480 nm, λem = 520 nm) to assess signal retention.

- Compare quantum yields (Φ) with rhodamine B standards in ethanol. Adjust substituents (e.g., methoxy groups) to red-shift emission wavelengths for deeper tissue penetration .

Q. How can contradictory results in catalytic applications (e.g., oxidation reactions) be systematically analyzed?

Methodological Answer:

- Perform control experiments to isolate the compound’s role vs. solvent/co-catalyst effects.

- Use in situ IR spectroscopy to detect intermediate species (e.g., bromine radicals).

- Apply multivariate analysis (e.g., PCA) to correlate reaction conditions (temperature, solvent polarity) with yield data. Contradictions often arise from unaccounted side reactions (e.g., tetrabutylazanium-mediated phase transfer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.